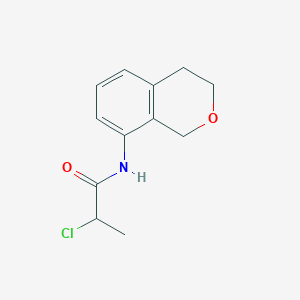
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide, also known as SD-70, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in many cellular processes.
Mécanisme D'action
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide acts by binding to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins and dysregulation of cellular processes that are normally regulated by PP2A. The exact mechanism of how 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide binds to PP2A is still under investigation, but it is thought to involve the formation of a covalent bond between the chloro group of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide and a cysteine residue on the catalytic subunit of PP2A.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide in lab experiments is its high potency and selectivity for PP2A. This allows for the specific inhibition of PP2A without affecting other cellular processes. However, one of the limitations of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide is its relatively short half-life in vivo. This can make it difficult to achieve sustained inhibition of PP2A in animal models and may limit its potential as a therapeutic agent.
Orientations Futures
There are many future directions for research on 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of PP2A. This could lead to the development of new therapeutic agents for cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide and the binding of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide to PP2A. This could lead to a better understanding of the regulation of PP2A and its role in cellular processes. Finally, the potential use of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide as a treatment for diabetes warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide involves the reaction of 3,4-dihydro-8-hydroxy-1H-isochromene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)propanamide in the presence of triethylamine and 2,6-lutidine to give 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide in good yield and purity.
Applications De Recherche Scientifique
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been widely used in scientific research as a potent and selective inhibitor of PP2A. PP2A is a serine/threonine phosphatase that regulates many cellular processes, including cell cycle progression, apoptosis, and DNA damage response. Dysregulation of PP2A has been implicated in many diseases, including cancer, Alzheimer's disease, and diabetes. 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-11-4-2-3-9-5-6-16-7-10(9)11/h2-4,8H,5-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDILLHWDGTTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1COCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

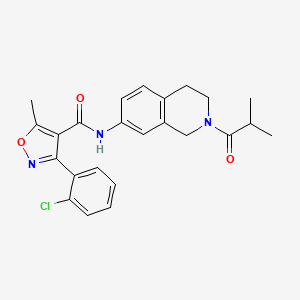
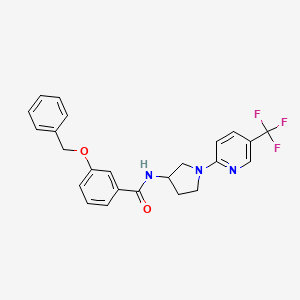
![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)



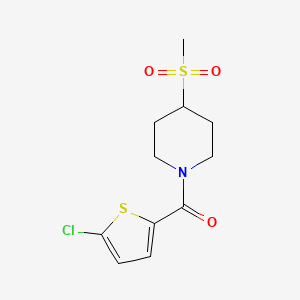
![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)
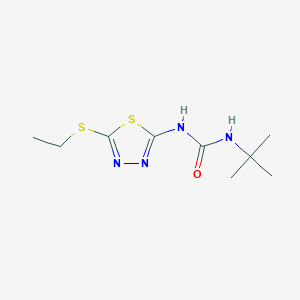
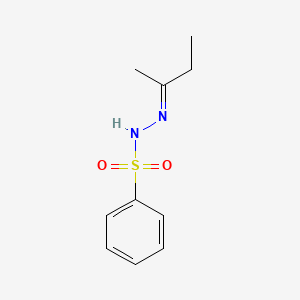
![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)